molecular formula C8H7BrF2S B2777453 1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene CAS No. 1097824-30-0

1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene

Cat. No.: B2777453
CAS No.: 1097824-30-0
M. Wt: 253.1
InChI Key: NHVQKUCIRCYMTB-UHFFFAOYSA-N
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Description

1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene (CAS: 1097824-30-0) is a specialized aromatic compound with the molecular formula C 8 H 7 BrF 2 S and a molecular weight of 253.11 g/mol . This chemical is provided as a liquid and is recommended to be stored at -10°C to maintain stability . Its molecular structure incorporates two key functional groups: a 2,4-difluorophenyl ring and a 2-bromoethylsulfanyl chain, making it a versatile and valuable building block in organic and medicinal chemistry research. The primary research application of this compound is as a synthetic intermediate. The reactive bromoethyl group serves as an excellent linker for constructing more complex molecules, particularly in the development of pharmacologically active agents. Compounds featuring the 2,4-difluorobenzene motif are of significant interest in drug discovery, as this subunit is found in various synthetic ligands and antagonists . For instance, N -acylpiperazine derivatives containing the 2,4-difluorobenzoyl group have been investigated as serotonin 5-HT 2A receptor antagonists and as potential kinase inhibitors, highlighting the relevance of this structural fragment in biomedical research . Researchers can utilize this compound to develop novel molecular probes or to incorporate the 2,4-difluorophenyl-sulfanyl moiety into larger, more complex structures. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-(2-bromoethylsulfanyl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2S/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVQKUCIRCYMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)SCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzenethiol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfanyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include dehalogenated compounds or modified sulfanyl groups.

Scientific Research Applications

Pharmaceuticals

1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to act as a lead compound for developing new therapeutic agents. For instance:

  • Antibacterial Activity: Research has shown that compounds similar to this compound exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli . Modifications to the bromoethyl or difluorobenzene components can significantly alter their interaction profiles and biological effects.
CompoundTarget PathogenActivity
This compoundE. coliActive
Related CompoundsS. aureusHigh Inhibition Potency

Agricultural Chemicals

The compound is also explored for its potential use in agricultural chemicals. Its ability to interact with biological macromolecules makes it suitable for developing agrochemicals that can target specific pests or pathogens.

Materials Science

In materials science, this compound can be utilized in synthesizing novel materials with specific electronic properties. Its unique combination of halogenated groups and sulfur functionality may confer distinct chemical properties desirable for applications in organic electronics or photonic devices.

Case Study 1: Synthesis of Antifungal Agents

A study focused on synthesizing antifungal agents derived from this compound demonstrated its efficacy against Candida albicans. The synthesized compounds exhibited varying degrees of antifungal activity, with some achieving a minimum effective concentration (MEC) as low as 0.31 μg/mL . This highlights the compound's potential as a scaffold for developing new antifungal therapies.

Case Study 2: Interaction Studies

Interaction studies involving this compound have focused on its reactivity with proteins and nucleic acids. These studies are essential for understanding how modifications to the compound can influence its biological activity and therapeutic potential .

Mechanism of Action

The mechanism of action of 1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromoethylsulfanyl group allows for potential interactions with nucleophilic sites in proteins or nucleic acids, which can result in inhibition or activation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-[(2-bromoethyl)sulfanyl]-2,4-difluorobenzene and its analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Physical State Storage Conditions Key Reactivity/Applications
This compound 2,4-difluorobenzene + -S-CH₂CH₂Br 253.11 Liquid -10°C Nucleophilic substitution reactions
1-[(2-Bromoethyl)sulfanyl]-3-fluorobenzene 3-fluorobenzene + -S-CH₂CH₂Br 235.12 Liquid -10°C Intermediate for fluorinated aromatics
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene 2-(difluoromethylsulfanyl) + 1-difluoromethoxy 226.19 Liquid Room temperature Potential agrochemical applications
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene 1,4-difluorobenzene + vinylsulfonyl chloride 316.74 Solid/Liquid* N/A Electrophilic addition reactions
4-(2-Bromoethyl)-1,2-difluorobenzene 1,2-difluorobenzene + -CH₂CH₂Br (no sulfur) 221.04 Liquid 0–6°C Halogenation or coupling reactions

Structural and Reactivity Insights:

The sulfanyl (-S-) group in the target compound and its analogs introduces nucleophilic character, facilitating reactions with electrophiles or oxidants.

Functional Group Variations: Replacement of the bromoethyl group with difluoromethoxy or vinylsulfonyl groups (as in and ) alters solubility and reactivity. For instance, the vinylsulfonyl group enables conjugate addition reactions .

Thermal Stability and Storage :

  • Bromoethyl-containing compounds generally require low-temperature storage (-10°C to 6°C) to prevent decomposition, whereas derivatives with stable substituents (e.g., difluoromethoxy) remain liquid at room temperature .

Synthetic Utility :

  • The target compound’s bromoethyl chain is analogous to 1-(bromomethyl)-2,4-difluorobenzene (CAS: 32247-96-4), which reacts with amines under basic conditions to form alkylated products .
  • In contrast, 1-(2-bromoethyl)-3-nitrobenzene () leverages the nitro group for reduction or displacement chemistry, demonstrating how substituent diversity expands synthetic pathways.

Biological Activity

1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene is an organosulfur compound characterized by its unique structure, which includes a difluorobenzene ring substituted with a bromoethyl sulfanyl group. Its molecular formula is C₈H₇BrF₂S, and it has a molecular weight of approximately 253.11 g/mol. This compound has garnered attention for its potential biological activities, particularly in the areas of medicinal chemistry and biochemistry.

The compound's structure allows for significant reactivity with biological macromolecules such as proteins and nucleic acids. The presence of both bromine and fluorine substituents contributes to its reactivity profile, making it a candidate for various chemical applications.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Interaction studies have indicated that modifications to the bromoethyl or difluorobenzene components can significantly alter interaction profiles and biological effects.
  • Reactivity with Proteins : The compound's ability to react with amino acids and proteins suggests potential applications in drug design and development. Such interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds, providing insights into the potential applications of this compound.

  • Antifungal Studies : In vitro studies have demonstrated that structurally related compounds exhibit varying degrees of antifungal activity against pathogens like Candida albicans. For instance, derivatives of fluconazole showed significant activity at low concentrations (MIC values around 0.31 μg/mL) against C. albicans, suggesting that modifications similar to those in this compound could enhance efficacy .
  • Protein Interaction Studies : Research into similar organosulfur compounds has shown that they can selectively inhibit certain enzymes or proteins involved in disease processes. For example, compounds with similar structural features have been found to inhibit cathepsin C, which plays a role in various pathologies .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-2,4-difluorobenzeneBromine substituent on difluorobenzeneLacks sulfanyl group; primarily used in synthesis
2-(Bromomethyl)-4-fluorothiophenolThiophenol ring instead of benzeneExhibits different electronic properties
1-(Chloroethyl)-2,4-difluorobenzeneChlorine instead of bromineDifferent halogen affects reactivity
1-(Sulfanylethyl)-2-fluoro-4-methylbenzeneSulfanyl group without bromineVariation in alkyl chain influences biological activity

This table highlights how the combination of halogenated groups and sulfur functionality in this compound may confer distinct chemical properties and biological activities not found in similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing 1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene?

The synthesis typically involves nucleophilic substitution. A thiol precursor (e.g., 2,4-difluorobenzenethiol) reacts with 1,2-dibromoethane under basic conditions. For example:

  • Reagents : 2,4-difluorobenzenethiol, 1,2-dibromoethane, K₂CO₃ (base), DMF (solvent).
  • Conditions : Reflux at 80–100°C for 12–24 hours under inert atmosphere.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), CH₂Br (δ 3.4–3.7 ppm).
    • ¹⁹F NMR : Distinct signals for 2- and 4-fluoro substituents (δ -100 to -120 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 267.96 (C₈H₈BrF₂S).
  • Elemental Analysis : Validate %C, %H, %Br, %F .

Q. How does the solubility profile of this compound influence experimental design?

The compound is lipophilic, with limited water solubility. Use polar aprotic solvents (DMF, DMSO) for reactions and biological assays. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v in final assays to avoid cytotoxicity) .

Q. What safety precautions are critical during handling?

  • Hazards : Skin/eye irritant (bromide), potential genotoxicity.
  • Protocols : Use fume hood, nitrile gloves, and PPE. Store at 2–8°C in amber vials to prevent light degradation .

Q. How is the purity of the compound validated?

  • HPLC : C18 column, mobile phase (acetonitrile/water), retention time compared to standards.
  • Melting Point : Not well-documented; differential scanning calorimetry (DSC) may be used .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic properties of the benzene ring?

The electron-withdrawing fluorine atoms at 2- and 4-positions reduce electron density on the sulfur atom, lowering its nucleophilicity. This impacts reactivity in further substitutions (e.g., slower SN2 reactions compared to non-fluorinated analogs). Computational studies (DFT) can quantify this effect .

Q. What strategies optimize yield in large-scale synthesis?

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing side products (e.g., elimination to vinyl sulfides).
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Q. How does the bromoethylsulfanyl group participate in cross-coupling reactions?

The C-Br bond undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd catalyst, K₂CO₃). Example:

  • Reaction : this compound + 4-methoxyphenylboronic acid → biaryl derivative.
  • Applications : Diversification for structure-activity relationship (SAR) studies in drug discovery .

Q. What in vitro assays evaluate its antimicrobial potential?

  • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC Values : Compare to chlorinated analogs (e.g., 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene MIC = 8 µg/mL) .

Q. How do structural modifications alter biological activity?

Modification Effect on Activity Reference
Replace Br with ClReduced cytotoxicity, lower antimicrobial MIC
Add electron-donor groups (e.g., -OCH₃)Enhanced enzyme inhibition (e.g., CYP450)

Methodological Notes

  • Contradiction Analysis : Discrepancies in reported bioactivity may arise from assay conditions (e.g., pH, bacterial strain variability). Validate using standardized CLSI protocols .
  • Advanced Characterization : X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects of fluorine .

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